tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate (CAS 1057720-25-8) is a specialized trifunctional aromatic building block. It incorporates a nucleophilic nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, a bromine atom amenable to cross-coupling, and a fluorine atom for further modification or property tuning. The Boc protecting group offers stability under a wide range of basic and nucleophilic conditions while being readily removable under acidic conditions, making this compound a strategic choice for multi-step syntheses in pharmaceutical and materials science development. [REFS-1, REFS-2]
Procuring a simpler analog, such as the unprotected precursor 2-bromo-6-fluoroaniline, is often counterproductive in process-driven synthesis. The free amine's N-H bond complicates subsequent steps by reacting with organometallic reagents or bases, preventing key transformations like directed ortho-metalation and leading to side products in cross-coupling reactions. [1] Substituting with analogs lacking either the bromine or fluorine atom (e.g., tert-butyl N-(2-fluorophenyl)carbamate) eliminates a critical, orthogonal synthetic handle, fundamentally limiting the compound's utility in sequential diversification strategies where both sites are functionalized in a controlled order. [2] Therefore, this specific trifunctional compound is not directly interchangeable with its simpler precursors or analogs without significant, and often inefficient, redevelopment of the synthetic route.
The N-Boc group is a powerful Directed Metalation Group (DMG), facilitating regioselective deprotonation at the C3 position (ortho to the carbamate) using strong bases like n-BuLi or s-BuLi. [REFS-1, REFS-2] This generates a lithiated intermediate that can be trapped with various electrophiles. In contrast, the unprotected precursor, 2-bromo-6-fluoroaniline, does not undergo this reaction; the organolithium base would preferentially deprotonate the more acidic N-H proton, preventing the desired C-H functionalization and leading to different reactivity pathways. [3]
| Evidence Dimension | Feasibility of Regioselective C3-Lithiation |
| Target Compound Data | Reaction proceeds via chelation-assisted C-H deprotonation at the C3 position. |
| Comparator Or Baseline | 2-bromo-6-fluoroaniline: Reaction proceeds via N-H deprotonation, preventing C3-lithiation. |
| Quantified Difference | Qualitative (Enabling vs. Non-enabling). The target compound enables a specific synthetic pathway unavailable to the unprotected precursor. |
| Conditions | Anhydrous THF, -78 °C, using an organolithium base (e.g., s-BuLi). |
This enables the synthesis of complex, tri-substituted aniline derivatives that are otherwise difficult to access, justifying the procurement of the pre-protected building block.
The C-Br bond exhibits significantly higher reactivity in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) compared to the C-F bond. [1] This reactivity differential allows for the selective functionalization of the C-Br position under relatively mild conditions, while leaving the C-F bond intact for subsequent, often mechanistically distinct, transformations like nucleophilic aromatic substitution (SNAr). This built-in orthogonality is superior to di-bromo analogs, where selective mono-arylation can be challenging and often results in mixtures of mono- and di-substituted products.
| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| Target Compound Data | C-Br bond is highly reactive; C-F bond is largely unreactive under standard Suzuki or Buchwald-Hartwig conditions. |
| Comparator Or Baseline | Hypothetical N-Boc-2,6-dibromoaniline: Both C-Br bonds have similar reactivity, making selective mono-functionalization difficult and low-yielding. |
| Quantified Difference | High regioselectivity for the target compound vs. potential for low selectivity and mixed products for a di-bromo comparator. |
| Conditions | Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh3)4, base, solvent, 80-100 °C). |
For buyers developing complex molecules, this compound provides two distinct and addressable synthetic handles, simplifying route design and improving overall yield by avoiding statistical product mixtures.
tert-Butyl N-(2-bromo-6-fluorophenyl)carbamate is a stable, crystalline solid at room temperature, which is a significant process advantage. In contrast, its direct precursor, 2-bromo-6-fluoroaniline (CAS 65896-11-9), is a liquid with a density of 1.674 g/mL. Solids are significantly easier and more accurate to weigh and dispense in both laboratory and plant settings compared to dense, viscous liquids. Furthermore, the liquid aniline is classified as a skin and eye irritant requiring specific handling protocols, whereas the Boc-protected solid is generally less hazardous and has lower vapor pressure, reducing inhalation risk.
| Evidence Dimension | Physical State and Handling Properties |
| Target Compound Data | Solid (Expected) |
| Comparator Or Baseline | 2-bromo-6-fluoroaniline: Liquid, Density = 1.674 g/mL |
| Quantified Difference | Qualitative (Solid vs. Liquid). This translates to quantitative improvements in process time, accuracy, and safety. |
| Conditions | Standard laboratory conditions (20 °C, 1 atm). |
For procurement in process development or manufacturing, choosing this solid compound simplifies material handling, improves weighing accuracy, enhances worker safety, and streamlines integration into automated workflows.
This compound is the right choice for synthetic routes requiring the construction of 1-amino-2-bromo-3-aryl-6-fluorobenzene derivatives or related structures. The workflow involves an initial, selective cross-coupling at the C2-bromine position, followed by a directed ortho-metalation at the C3 position to introduce a second, different substituent, providing a highly controlled and efficient route to complex scaffolds. [REFS-1, REFS-2]
In scaled-up laboratory or pilot plant settings, this building block is preferred over its liquid aniline precursor. Its solid form simplifies material handling, reduces exposure risks, and eliminates the need for an in-situ protection step, thereby reducing the number of unit operations, minimizing solvent waste, and improving the overall process mass intensity (PMI) of the synthetic sequence. [3]
The orthogonal reactivity of the C-Br and C-F bonds makes this compound ideal for late-stage diversification in drug discovery. A common core can be synthesized via reaction at the bromine, and a library of analogs can then be rapidly generated by exploring nucleophilic aromatic substitution at the fluorine position, allowing for efficient structure-activity relationship (SAR) studies. [2]